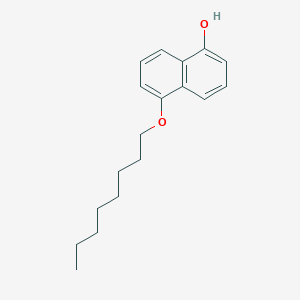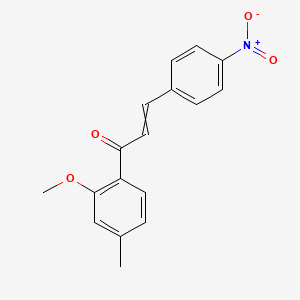
1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of methoxy and methyl groups on one phenyl ring and a nitro group on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-methoxy-4-methylbenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a common method used in the synthesis of chalcones on an industrial scale. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants, temperature, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The presence of functional groups such as the nitro group and the methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones that have different substituents on the phenyl rings. Similar compounds include:
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Lacks the methyl group on the phenyl ring.
1-(2-Methoxy-4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
137929-89-6 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
1-(2-methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15NO4/c1-12-3-9-15(17(11-12)22-2)16(19)10-6-13-4-7-14(8-5-13)18(20)21/h3-11H,1-2H3 |
Clé InChI |
KQTKKPPTIJXNOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


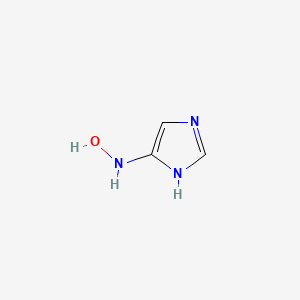

![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
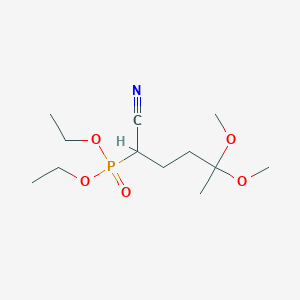
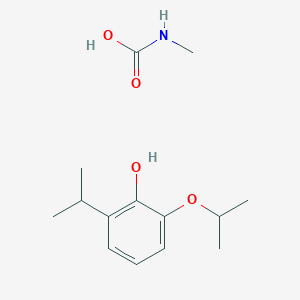

![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
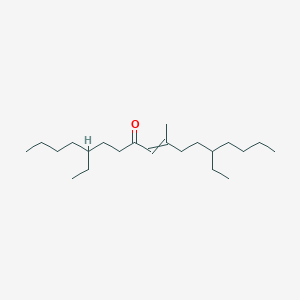
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)



